Lipophilicity (Log P) Differentiation: 5-Phenylnicotinaldehyde vs. 6-Phenylnicotinaldehyde
The consensus Log P value for 5-phenylnicotinaldehyde is 2.14, derived from an average of five predictive models (iLOGP: 1.64, XLOGP3: 1.94, WLOGP: 2.56, MLOGP: 1.41, SILICOS-IT: 3.17) . In contrast, the isomeric 6-phenylnicotinaldehyde exhibits a predicted Log P of 2.50 (ACD/LogP) . This quantifiable difference of ΔLog P = 0.36 indicates that the 5-substituted isomer is measurably less lipophilic than the 6-substituted variant. Such a difference can influence membrane permeability, protein binding, and overall pharmacokinetic profile when these compounds are used as building blocks in drug discovery programs.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.14 |
| Comparator Or Baseline | 6-Phenylnicotinaldehyde: ACD/LogP = 2.50 |
| Quantified Difference | ΔLog P = -0.36 (Target less lipophilic) |
| Conditions | Predicted Log P values from ACD/Labs Percepta Platform and consensus Log P from five models (Bide Pharmatech). |
Why This Matters
This difference in lipophilicity can be a decisive factor in optimizing lead compounds for desired membrane permeability and oral bioavailability, directly impacting the procurement decision for medicinal chemistry projects targeting specific Log P ranges.
